Cas no 1823383-15-8 (3,5-Dichloropyrazolo[1,5-a]pyrimidine)
![3,5-Dichloropyrazolo[1,5-a]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1823383-15-8x500.png)
3,5-Dichloropyrazolo[1,5-a]pyrimidine 化学的及び物理的性質
名前と識別子
-
- Pyrazolo[1,5-a]pyrimidine, 3,5-dichloro-
- 3,5-Dichloropyrazolo[1,5-a]pyrimidine
- CS-0529477
- AT34640
- SCHEMBL137570
- 1823383-15-8
-
- インチ: 1S/C6H3Cl2N3/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H
- InChIKey: QNVJBGWKEBOJDY-UHFFFAOYSA-N
- ほほえんだ: C12=C(Cl)C=NN1C=CC(Cl)=N2
計算された属性
- せいみつぶんしりょう: 186.9704025g/mol
- どういたいしつりょう: 186.9704025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
3,5-Dichloropyrazolo[1,5-a]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A684893-250mg |
3,5-Dichloropyrazolo[1,5-a]pyrimidine |
1823383-15-8 | 95% | 250mg |
$88.0 | 2025-02-24 | |
Ambeed | A684893-1g |
3,5-Dichloropyrazolo[1,5-a]pyrimidine |
1823383-15-8 | 95% | 1g |
$228.0 | 2025-02-24 | |
Ambeed | A684893-5g |
3,5-Dichloropyrazolo[1,5-a]pyrimidine |
1823383-15-8 | 95% | 5g |
$805.0 | 2025-02-24 | |
Ambeed | A684893-100mg |
3,5-Dichloropyrazolo[1,5-a]pyrimidine |
1823383-15-8 | 95% | 100mg |
$50.0 | 2025-02-24 | |
1PlusChem | 1P023QGF-5g |
3,5-Dichloropyrazolo[1,5-a]pyrimidine |
1823383-15-8 | 95% | 5g |
$830.00 | 2024-06-18 | |
1PlusChem | 1P023QGF-250mg |
3,5-Dichloropyrazolo[1,5-a]pyrimidine |
1823383-15-8 | 95% | 250mg |
$88.00 | 2024-06-18 | |
1PlusChem | 1P023QGF-1g |
3,5-Dichloropyrazolo[1,5-a]pyrimidine |
1823383-15-8 | 95% | 1g |
$228.00 | 2024-06-18 | |
1PlusChem | 1P023QGF-100mg |
3,5-Dichloropyrazolo[1,5-a]pyrimidine |
1823383-15-8 | 95% | 100mg |
$50.00 | 2024-06-18 |
3,5-Dichloropyrazolo[1,5-a]pyrimidine 関連文献
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
3,5-Dichloropyrazolo[1,5-a]pyrimidineに関する追加情報
Introduction to 3,5-Dichloropyrazolo[1,5-a]pyrimidine (CAS No. 1823383-15-8)
3,5-Dichloropyrazolo[1,5-a]pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 1823383-15-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazolopyrimidine class, a structural motif known for its broad spectrum of biological activities. The presence of chlorine substituents at the 3rd and 5th positions enhances its reactivity and utility in synthetic chemistry, making it a valuable intermediate in the development of novel molecules.
The< strong>pyrazolo[1,5-a]pyrimidine scaffold is a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring. This structural arrangement imparts unique electronic and steric properties that are exploited in medicinal chemistry. The chlorine atoms in 3,5-Dichloropyrazolo[1,5-a]pyrimidine serve as versatile handles for further functionalization, enabling the synthesis of a diverse array of derivatives with tailored biological properties.
In recent years, 3,5-Dichloropyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in drug discovery. Its core structure is found to be a privileged scaffold in the development of inhibitors targeting various therapeutic areas. Notably, it has been explored as a precursor in the synthesis of compounds with< strong>antiviral,< strong>anticancer, and< strong>anti-inflammatory activities.
One of the most compelling aspects of 3,5-Dichloropyrazolo[1,5-a]pyrimidine is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The chlorine substituents in 3,5-Dichloropyrazolo[1,5-a]pyrimidine allow for further derivatization into potent kinase inhibitors by introducing additional functional groups or by modifying existing ones.
Recent studies have highlighted the utility of 3,5-Dichloropyrazolo[1,5-a]pyrimidine in the development of< strong>antimicrobial agents. The compound has been shown to exhibit activity against a range of bacterial and fungal pathogens by interfering with essential cellular processes. This makes it a promising candidate for further investigation as part of combination therapies or as a standalone treatment for resistant infections.
The agrochemical industry has also recognized the potential of 3,5-Dichloropyrazolo[1,5-a]pyrimidine as a building block for developing novel pesticides and herbicides. Its structural features contribute to its ability to interact with biological targets in pests and weeds, offering an effective means of crop protection. By leveraging its reactivity and selectivity, researchers can design compounds that are both potent and environmentally friendly.
The synthesis of 3,5-Dichloropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by chlorination steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and commercial applications.
In conclusion,3,5-Dichloropyrazolo[1,5-a]pyrimidine (CAS No. 1823383-15-8) is a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it an invaluable intermediate for the synthesis of biologically active molecules targeting various diseases. As research continues to uncover new applications for this compound,3,5-Dichloropyrazolo[1,5-a]pyrimidine is poised to play an increasingly important role in the development of next-generation therapeutics and crop protection agents.
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